molecular formula C9H10O3 B073823 4-Methoxyphenyl acetate CAS No. 1200-06-2

4-Methoxyphenyl acetate

Cat. No. B073823
CAS RN: 1200-06-2
M. Wt: 166.17 g/mol
InChI Key: YAPCNXGBNRDBIW-UHFFFAOYSA-N
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Patent
US03947434

Procedure details

To 1500 ml. of acetic anhydride was added portionwise 248 g. (2.0 m) of p-methoxyphenol. Following the addition, the solution was heated on a steam bath for 3 hours, then poured into 5 liters of ice water. The solvents were removed by distillation to give an amber colored liquid weighing 273 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[CH3:8][O:9][C:10]1[CH:15]=CC(O)=[CH:12][CH:11]=1>>[C:5]([O:4][C:1]1[CH:12]=[CH:11][C:10]([O:9][CH3:8])=[CH:15][CH:2]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Three
Name
ice water
Quantity
5 L
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated on a steam bath for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed by distillation
CUSTOM
Type
CUSTOM
Details
to give an amber colored liquid

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.